molecular formula C10H13NO2 B2522204 n-[2-(3-Hydroxy-phenyl)ethyl]acetamide CAS No. 41765-97-3

n-[2-(3-Hydroxy-phenyl)ethyl]acetamide

Cat. No. B2522204
CAS RN: 41765-97-3
M. Wt: 179.219
InChI Key: WFJKFRSIMSOFIL-UHFFFAOYSA-N
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Description

The compound n-[2-(3-Hydroxy-phenyl)ethyl]acetamide is a derivative of acetamide with a hydroxyphenyl group and an ethyl side chain. This structure places it within a class of organic compounds that can exhibit a range of biological activities and can be used as a precursor for various chemical reactions and syntheses. The papers provided discuss various acetamide derivatives and their synthesis, structure, and potential applications, including biological activities such as opioid agonism, anticancer properties, and antioxidant activities.

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions, including acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide is achieved through the reaction of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate and ester interchange with methanol, resulting in high yields . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU .

Molecular Structure Analysis

The molecular structures of acetamide derivatives are characterized using various spectroscopic techniques such as NMR, FTIR, and mass spectroscopy, as well as X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated and confirmed to crystallize in the orthorhombic crystal system . The structure of N-(2-hydroxyphenyl)acetamide derivatives was also investigated using NMR spectroscopy and X-ray single-crystal analysis .

Chemical Reactions Analysis

Acetamide derivatives can undergo a range of chemical reactions. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles, which can further react with alcohols to transform into silanes . The silylated derivatives of N-(2-hydroxyphenyl)acetamide exhibit interesting reactivity, such as hydrolysis to form silanols .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents such as hydroxy groups, halogens, or alkyl chains can affect properties like solubility, boiling point, and melting point. The electronic properties, such as HOMO-LUMO band gap energies, can be determined in different solvents, providing insights into the reactivity of the compounds . Additionally, the antioxidant activity of certain derivatives is evaluated using methods like FRAP and DPPH, indicating their potential as antioxidant agents .

Scientific Research Applications

Environmental Impact and Degradation

  • Advanced Oxidation Processes (AOPs) have been utilized to treat water contaminated with acetaminophen (a compound related to n-[2-(3-Hydroxy-phenyl)ethyl]acetamide), leading to the generation of various by-products including acetamide. These processes aim to mitigate the environmental impact of pharmaceutical compounds. The degradation pathways and by-products such as hydroquinone and 1,4-benzoquinone have been identified, emphasizing the need for effective treatment methods to prevent ecosystem threats (Qutob et al., 2022).

Pharmacological Applications

  • n-[2-(3-Hydroxy-phenyl)ethyl]acetamide's relevance in pharmacology is highlighted through its structural similarity to active pharmaceutical ingredients like acetaminophen. The metabolism of acetaminophen has been extensively studied, showing various pathways including oxidation and deacetylation, with implications for drug design and therapeutic applications (Zhao & Pickering, 2011).

Analytical Chemistry and Separation Techniques

  • Countercurrent separation techniques have been applied to isolate phenylethanoid glycosides and iridoids, demonstrating the importance of n-[2-(3-Hydroxy-phenyl)ethyl]acetamide and similar compounds in the separation and purification of biologically active metabolites from natural sources (Luca et al., 2019).

Antiepileptic Drug Development

  • The exploration of α-substituted lactams and acetamides, including compounds structurally related to n-[2-(3-Hydroxy-phenyl)ethyl]acetamide, has shown promise in treating drug-resistant epilepsy. These compounds modulate ion channels, offering a new avenue for antiepileptic drug development with potentially broad-spectrum anticonvulsant activity and an excellent safety profile (Krivoshein, 2020).

Environmental Toxicology

  • The presence of acetaminophen and its metabolites, including derivatives of n-[2-(3-Hydroxy-phenyl)ethyl]acetamide, in natural water bodies poses challenges for environmental toxicology. Studies focus on their detection, transformation pathways, and toxicities, emphasizing the need for advanced treatment technologies to address these contaminants (Vo et al., 2019).

properties

IUPAC Name

N-[2-(3-hydroxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)11-6-5-9-3-2-4-10(13)7-9/h2-4,7,13H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJKFRSIMSOFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[2-(3-Hydroxy-phenyl)ethyl]acetamide

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